molecular formula C14H28N6O7P2 B585400 Adefovir Phosphate Triethylamine Salt CAS No. 1346603-45-9

Adefovir Phosphate Triethylamine Salt

Cat. No. B585400
CAS RN: 1346603-45-9
M. Wt: 454.361
InChI Key: PRJUZHMINXEXPO-UHFFFAOYSA-N
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Description

Adefovir Phosphate Triethylamine Salt is a metabolite of Adefovir . It’s an acyclic nucleotide analog of adenosine monophosphate .


Synthesis Analysis

An improved synthesis of the antiviral drug adefovir has been presented. The synthesis process faced issues with capricious yields and a reliance on problematic reagents and solvents, such as magnesium tert-butoxide and DMF, to achieve high conversions to the target . A systematic study led to the identification of an iodide reagent which affords higher yields than previous approaches and allows for reactions to be conducted up to 10 g in scale under milder conditions . The use of a novel tetrabutylammonium salt of adenine facilitates alkylations in solvents other than DMF .


Molecular Structure Analysis

The molecular formula of Adefovir Phosphate Triethylamine Salt is C14H29N6O10P3 . The molecular weight is 534.34 g/mol .


Chemical Reactions Analysis

The synthesis of Adefovir Phosphate Triethylamine Salt involves a systematic study that led to the identification of an iodide reagent which affords higher yields than previous approaches . The use of a novel tetrabutylammonium salt of adenine facilitates alkylations in solvents other than DMF .


Physical And Chemical Properties Analysis

The molecular weight of Adefovir Phosphate Triethylamine Salt is 534.34 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 15 . It has a rotatable bond count of 12 . The exact mass is 534.11580214 g/mol .

Mechanism of Action

Adefovir Phosphate Triethylamine Salt is an acyclic nucleotide reverse transcriptase inhibitor (adenosine analog) which interferes with HBV viral RNA-dependent DNA polymerase resulting in inhibition of viral replication .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Adefovir Phosphate Triethylamine Salt involves the reaction of Adefovir with phosphoric acid to form Adefovir Phosphate, followed by the reaction of Adefovir Phosphate with Triethylamine to form the final product.", "Starting Materials": ["Adefovir", "Phosphoric acid", "Triethylamine"], "Reaction": [ "Step 1: Adefovir is dissolved in water and stirred.", "Step 2: Phosphoric acid is added dropwise to the Adefovir solution and the mixture is stirred for several hours at room temperature.", "Step 3: The resulting Adefovir Phosphate is extracted and dried.", "Step 4: Triethylamine is added to the Adefovir Phosphate and the mixture is stirred for several hours at room temperature.", "Step 5: The resulting Adefovir Phosphate Triethylamine Salt is extracted and dried." ] }

CAS RN

1346603-45-9

Product Name

Adefovir Phosphate Triethylamine Salt

Molecular Formula

C14H28N6O7P2

Molecular Weight

454.361

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-phosphonooxyphosphinic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3

InChI Key

PRJUZHMINXEXPO-UHFFFAOYSA-N

SMILES

CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)O

synonyms

P’-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]isohypophosphoric Acid Triethylamine Salt;  [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]isohypophosphoric Acid Triethylamine Salt;  Adefovir Diphosphate Triethylamine Salt;  ADV-DP; 

Origin of Product

United States

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